molecular formula C13H14ClFN2 B14246622 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride CAS No. 501032-29-7

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride

Cat. No.: B14246622
CAS No.: 501032-29-7
M. Wt: 252.71 g/mol
InChI Key: ZASHDDLFHIIADL-UHFFFAOYSA-N
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Description

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride is a chemical compound with the molecular formula C13H13FN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the reaction of 6-fluoroindole with 4-piperidone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets .

Properties

CAS No.

501032-29-7

Molecular Formula

C13H14ClFN2

Molecular Weight

252.71 g/mol

IUPAC Name

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride

InChI

InChI=1S/C13H13FN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-3,7-8,15-16H,4-6H2;1H

InChI Key

ZASHDDLFHIIADL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=C3)F.Cl

Origin of Product

United States

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